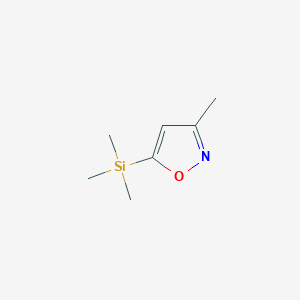

3-Methyl-5-trimethylsilanyl-isoxazole

Description

Significance of Isoxazole (B147169) Ring Systems in Modern Organic Synthesis

The isoxazole ring is a five-membered heterocycle containing an oxygen and a nitrogen atom in adjacent positions. This structural motif is not merely a stable aromatic system but also a versatile synthetic intermediate. wikipedia.orgresearchgate.net Its derivatives are integral to numerous clinically approved drugs, showcasing a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. researchgate.netnih.gov

The significance of the isoxazole system in organic synthesis stems from several key features:

Synthetic Versatility : The isoxazole ring can be synthesized through various reliable methods, most notably the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.govmdpi.com This method allows for the controlled introduction of substituents, leading to a diverse library of compounds.

Masked Functionality : The nitrogen-oxygen bond within the isoxazole ring is relatively weak and can be cleaved under specific reductive or basic conditions. researchgate.net This allows the isoxazole to act as a "masked" form of other valuable difunctionalized compounds like β-hydroxy ketones or 1,3-dicarbonyls, which can then be used in further synthetic transformations.

Pharmacophore : The isoxazole ring itself can act as a pharmacophore, engaging in non-covalent interactions such as hydrogen bonding (via the nitrogen atom) and π–π stacking with biological targets. wikipedia.org This makes it a privileged structure in medicinal chemistry. google.com

The stability of the isoxazole ring allows for the manipulation of its substituents, while its latent reactivity provides a pathway to more complex molecular architectures. google.com This dual nature makes it an attractive building block for diversity-oriented synthesis. google.com

Interactive Table: Key Synthetic Routes to Isoxazoles

| Synthesis Method | Reactants | Product Type | Key Features |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne | 3,5-Disubstituted Isoxazole | High regioselectivity, wide functional group tolerance. wikipedia.orgnih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkene | Isoxazoline (can be oxidized to Isoxazole) | Stereoselective, provides access to partially saturated rings. mdpi.com |

| Condensation Reaction | 1,3-Diketone + Hydroxylamine (B1172632) | Substituted Isoxazole | A classic and straightforward method. researchgate.net |

| Cycloisomerization | α,β-Acetylenic Oxime | Substituted Isoxazole | Often catalyzed by transition metals like gold. |

Contextual Role of Organosilicon Moieties in Synthetic Methodologies

Organosilicon compounds, characterized by the presence of a carbon-silicon (C-Si) bond, are indispensable tools in modern organic synthesis. nih.gov The unique properties of the silicon atom, such as its lower electronegativity and larger atomic size compared to carbon, impart distinct reactivity to these compounds. The trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, is one of the most common organosilicon moieties used.

The role of organosilicon groups in synthesis is multifaceted:

Protecting Groups : The TMS group is widely used to protect sensitive functional groups, such as alcohols and alkynes. Its stability under many reaction conditions and the ease of its removal (typically with a fluoride (B91410) source) make it highly effective.

Activating Groups and Synthetic Equivalents : A silyl (B83357) group can activate an adjacent C-H bond for deprotonation. Trimethylsilylacetylene (B32187), for example, is a convenient and safer equivalent for acetylene (B1199291) in many coupling reactions. wikipedia.org

Precursors for Cross-Coupling Reactions : Silylated aromatic and heterocyclic compounds can participate in cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. While less common than boronic acid-based Suzuki-Miyaura couplings, silicon-based cross-couplings offer an alternative pathway, often under milder, fluoride-activated conditions. nih.gov The facile cleavage of Si-C bonds by appropriate nucleophiles is a key advantage.

The introduction of a trimethylsilyl group onto a heterocyclic ring, therefore, transforms it into a versatile building block, poised for further synthetic elaboration.

Interactive Table: Applications of the Trimethylsilyl (TMS) Group in Synthesis

| Application | Example Transformation | Reagents/Conditions | Purpose |

| Protecting Group | R-OH → R-O-TMS | TMS-Cl, Base | Protects hydroxyl group during subsequent reactions. |

| Alkyne Equivalent | Sonogashira Coupling | TMS-Acetylene, Pd catalyst, Cu co-catalyst | Provides a stable source of the ethynyl (B1212043) group. wikipedia.org |

| Cross-Coupling Partner | Hiyama Coupling | Aryl-TMS + Aryl-Halide, Pd catalyst, F⁻ activator | Forms a new C-C bond, offering an alternative to boronic acids. |

| Directing Group | Ortho-lithiation | Aryl-TMS + n-BuLi | Directs metalation to the ortho position for further functionalization. |

Overview of 3-Methyl-5-trimethylsilanyl-isoxazole as a Strategic Chemical Entity in Research

While direct and extensive research on the specific molecule 3-Methyl-5-trimethylsilyl-isoxazole is not widely documented in readily available literature, its structure suggests a significant potential role as a strategic building block in organic synthesis. Its value can be inferred from the established chemistry of its constituent parts: the 3-methyl-isoxazole core and the 5-trimethylsilyl substituent.

The most logical synthetic route to this compound is the [3+2] cycloaddition reaction between acetonitrile (B52724) N-oxide (derived from acetaldoxime) and trimethylsilylacetylene. wikipedia.orgnih.gov This reaction is a cornerstone of isoxazole synthesis. The regioselectivity of such cycloadditions is governed by both electronic and steric factors, and while mixtures of regioisomers (5-silyl vs. 4-silyl) can sometimes form, conditions can often be optimized to favor the desired 3,5-disubstituted product. nih.gov

Once synthesized, 3-Methyl-5-trimethylsilyl-isoxazole would serve as a highly useful intermediate for creating more complex molecules. The trimethylsilyl group at the 5-position is not merely an inert substituent; it is a reactive handle for further functionalization.

Key strategic applications would include:

Hiyama and Related Cross-Coupling Reactions : The C(sp²)-Si bond of the isoxazole can be activated by fluoride ions to undergo palladium-catalyzed cross-coupling with a variety of aryl or vinyl halides. This would allow for the direct attachment of diverse substituents at the 5-position of the isoxazole ring, a crucial step in building libraries of compounds for drug discovery. nih.govnih.gov

Protodesilylation : The TMS group can be readily cleaved and replaced with a proton (H⁺) under mild acidic or fluoride-mediated conditions. This provides a route to 3-methyl-isoxazole. More importantly, it allows the TMS group to act as a placeholder or a directing group during other synthetic steps before its removal.

Ipso-Halogenation : The C-Si bond can be cleaved by electrophilic halogenating agents (like ICl or Br₂) to install a halogen atom (iodine or bromine) specifically at the 5-position. The resulting 5-halo-3-methyl-isoxazole is itself a valuable precursor for a wide range of transition metal-catalyzed reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. nih.gov

In essence, 3-Methyl-5-trimethylsilyl-isoxazole represents a stable, yet readily activated, synthetic precursor to a variety of 5-substituted-3-methyl-isoxazoles. Its design embodies a modern synthetic strategy where a reactive functional group is installed on a key heterocyclic scaffold to facilitate the rapid and efficient construction of molecular diversity.

Interactive Table: Potential Synthetic Utility of 3-Methyl-5-trimethylsilyl-isoxazole

| Reaction Type | Reagents | Resulting Product Core | Synthetic Value |

| Hiyama Coupling | Ar-X, Pd Catalyst, F⁻ | 3-Methyl-5-aryl-isoxazole | Direct C-C bond formation to attach aryl groups. |

| Protodesilylation | H⁺ or F⁻ | 3-Methyl-isoxazole | Removal of the silyl group after it has served its purpose. |

| Ipso-Iodination | ICl or I₂ | 5-Iodo-3-methyl-isoxazole | Creates a versatile handle for numerous other cross-coupling reactions. |

| Ipso-Bromination | Br₂ | 5-Bromo-3-methyl-isoxazole | Provides another key intermediate for cross-coupling. |

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(3-methyl-1,2-oxazol-5-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOSi/c1-6-5-7(9-8-6)10(2,3)4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROGNRFYIIXTJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Applications and Utility in Complex Molecular Architecture

3-Methyl-5-trimethylsilanyl-isoxazole as a Versatile Building Block

The unique substitution pattern of this compound makes it a highly versatile intermediate. The trimethylsilyl (B98337) group, in particular, offers a synthetic handle that can be exploited for various transformations, while the isoxazole (B147169) core can either be retained or chemically altered to access different molecular scaffolds.

The isoxazole nucleus serves as a latent form of a 1,3-dicarbonyl or related difunctional compound, which can be unmasked and utilized to construct new heterocyclic rings. youtube.comnih.gov

Pyrimidines : The transformation of isoxazoles into pyrimidines typically involves a ring-opening step. Reductive cleavage of the N-O bond in the isoxazole ring, for instance through catalytic hydrogenation, yields a β-aminoenone. core.ac.uk In the case of this compound, this would produce 1-amino-4-(trimethylsilyl)pent-1-en-3-one. This intermediate possesses the requisite functionality to undergo condensation with reagents like formamide (B127407) or urea (B33335) derivatives to construct the pyrimidine (B1678525) ring system. The trimethylsilyl group can be retained or modified in subsequent steps, offering a pathway to silicon-containing pyrimidines.

Oxazoles : The conversion of isoxazoles to oxazoles can be achieved through photochemical rearrangement. youtube.com This process involves the cleavage of the weak N-O bond to form an acylazirine intermediate, which can then rearrange to the more stable oxazole (B20620) ring. While this method is established, its application to specifically silylated isoxazoles would depend on the photostability and reaction pathway of the substrate.

Isoxazolines and Isoxazolidines : Isoxazolines (dihydroisoxazoles) and isoxazolidines (tetrahydroisoxazoles) are the reduced forms of isoxazoles. nih.gov While they are more commonly synthesized via 1,3-dipolar cycloaddition reactions between alkenes and nitrile oxides, they could theoretically be formed by the partial or complete reduction of the isoxazole ring of this compound. nih.govnih.gov This transformation would provide access to saturated heterocyclic systems while preserving the substitution pattern at the 3- and 5-positions.

| Target Heterocycle | Key Transformation | Intermediate |

| Pyrimidine | Reductive Ring Opening & Cyclocondensation | β-Aminoenone |

| Oxazole | Photochemical Rearrangement | Acylazirine |

| Isoxazoline | Partial Reduction of Isoxazole Ring | Dihydroisoxazole (B8533529) |

| Isoxazolidine | Complete Reduction of Isoxazole Ring | Tetrahydroisoxazole |

The protons on the methylene (B1212753) group adjacent to the trimethylsilyl moiety in this compound are acidic and can be removed by a strong base, such as n-butyllithium. This deprotonation, known as lithiation, creates a highly reactive carbanion. Studies on analogous compounds like 3,5-dimethylisoxazole (B1293586) have shown that lithiation occurs readily at the C5-methyl group. cdnsciencepub.comresearchgate.net The resulting lithiated intermediate of this compound is a powerful nucleophile for forming new carbon-carbon bonds.

When this nucleophilic intermediate reacts with chiral electrophiles or in the presence of chiral ligands, new stereocenters can be created with high selectivity. This approach opens a pathway to enantiomerically enriched molecules, which are crucial in medicinal chemistry and materials science.

| Electrophile | Product Type | Potential Application |

| Chiral Aldehyde/Ketone | Chiral Secondary/Tertiary Alcohol | Asymmetric synthesis of complex alcohols |

| Chiral Imine | Chiral Amine | Synthesis of enantiopure amines |

| Chiral Michael Acceptor | Conjugate Adduct | Stereocontrolled formation of 1,5-dicarbonyls |

Role in the Preparation of Advanced Organic Intermediates

Beyond rearranging its core structure, this compound is instrumental in synthesizing acyclic, functionally rich intermediates that are valuable in multi-step syntheses.

One of the most synthetically valuable reactions of the isoxazole ring is its reductive cleavage to unveil masked carbonyl and amine functionalities. core.ac.uk Catalytic hydrogenation, typically employing catalysts like Raney Nickel or Palladium on carbon, cleaves the N-O bond to generate a β-aminoenone.

Applying this to this compound would yield 1-amino-4-(trimethylsilyl)pent-1-en-3-one . This intermediate is a versatile precursor for various other compounds. For example, subsequent acidic hydrolysis of the enamine functionality would lead to the corresponding β-diketone, 1-(trimethylsilyl)pentane-2,4-dione . These silylated diketones are not readily accessible through other means and can be used in further synthetic elaborations, such as forming metal chelates or constructing other heterocyclic systems. A ring-opening fluorination of isoxazoles has also been developed, which leads to tertiary fluorinated carbonyl compounds, demonstrating another route to access functionalized carbonyls from an isoxazole core. researchgate.net

| Reagents | Product Class | Specific Product Example |

| H₂ / Raney Ni | β-Aminoenone | 1-amino-4-(trimethylsilyl)pent-1-en-3-one |

| H₂ / Raney Ni, then H₃O⁺ | β-Diketone | 1-(trimethylsilyl)pentane-2,4-dione |

| Selectfluor® | α-Fluorocyanoketone | 2-fluoro-2-cyano-4-(trimethylsilyl)pentan-3-one |

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation. Heterocyclic scaffolds are frequently incorporated into peptide backbones to create these mimics. researchgate.net The 3-methyl-isoxazole core is a validated component in the design of unnatural amino acids. nih.gov

For instance, studies have shown that 5-amino-3-methyl-isoxazole-4-carboxylic acid can be successfully used as a novel unnatural β-amino acid in solid-phase peptide synthesis. tcichemicals.comgoogle.com This demonstrates the compatibility and utility of the 3-methyl-isoxazole scaffold in peptide science. This compound can serve as a key starting material for analogous structures. The trimethylsilylmethyl group can be chemically transformed into a carboxylic acid or other functional groups necessary for peptide coupling. For example, oxidation of the benzylic-like CH₂ group could yield 3-methyl-isoxazole-5-carboxylic acid , a valuable building block for peptidomimetics.

Furthermore, the isoxazole moiety has been successfully used as a linker to create complex hybrid molecules, such as isoxazole-tethered quinone-amino acid hybrids. nih.gov This highlights the role of the isoxazole as a rigid and stable scaffold for connecting different pharmacophores, a strategy for which this compound is a well-suited starting point.

Advanced Spectroscopic Characterization Methodologies for 3 Methyl 5 Trimethylsilanyl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 3-Methyl-5-trimethylsilanyl-isoxazole, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement and connectivity.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple, characterized by three distinct singlet signals, reflecting the absence of vicinal proton-proton coupling.

Trimethylsilyl (B98337) (TMS) Protons (-Si(CH₃)₃): The nine equivalent protons of the trimethylsilyl group are anticipated to produce a sharp, intense singlet at approximately δ 0.2-0.4 ppm. This significant upfield shift is a hallmark of protons on a silicon atom.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the C3 position of the isoxazole (B147169) ring would appear as a singlet. Based on analogous compounds like 3-methyl-5-phenylisoxazole (B94393) (δ 2.33 ppm) rsc.org and 5-methylisoxazole (B1293550) (δ 2.39 ppm) chemicalbook.com, this signal is expected in the δ 2.3–2.5 ppm region.

Isoxazole Ring Proton (C4-H): The single proton attached to the C4 position of the isoxazole ring is expected to be a singlet, as it has no adjacent protons. In similar structures such as 3-methyl-5-phenylisoxazole, this proton resonates at δ 6.33 ppm. rsc.org A similar chemical shift is predicted for the target molecule.

Interactive Table: Expected ¹H NMR Chemical Shifts Use the filter to search for specific proton environments.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference/Justification |

|---|---|---|---|---|

| -Si(CH₃)₃ | ~0.2-0.4 | Singlet | 9H | Characteristic shift for TMS groups. |

| C3-CH₃ | ~2.3-2.5 | Singlet | 3H | Based on data from 3-methyl-5-phenylisoxazole rsc.org and 5-methylisoxazole chemicalbook.com. |

| C4-H | ~6.3 | Singlet | 1H | Based on data from 3-methyl-5-phenylisoxazole. rsc.org |

¹³C NMR Spectroscopic Analysis and Silicon Effects on Chemical Shifts

The ¹³C NMR spectrum provides information on the carbon skeleton. The presence of the electron-donating trimethylsilyl group directly attached to the isoxazole ring is expected to have a notable influence, particularly on the chemical shift of the C5 carbon.

Trimethylsilyl Carbons (-Si(CH₃)₃): These carbons typically appear far upfield, expected around δ -1.0 to -2.0 ppm.

Methyl Carbon (C3-CH₃): This carbon signal is anticipated around δ 10-12 ppm, consistent with methyl groups on similar heterocyclic systems. rsc.org

Isoxazole Ring Carbons:

C3: This carbon, substituted with a methyl group, is expected to resonate in the region of δ 160-162 ppm. rsc.org

C4: The proton-bearing carbon of the ring is predicted to appear around δ 100-103 ppm. rsc.orgresearchgate.net

C5: This carbon is directly bonded to the silicon atom. The silicon atom's electropositive nature and potential for (p-d)π interactions can cause a significant downfield shift. In analogous phenyl-substituted isoxazoles, this carbon appears near δ 170 ppm. rsc.org For the silylated compound, this shift could be even more pronounced, potentially appearing in the δ 175-180 ppm range. Studies on substituent effects in isoxazole and dihydroisoxazole (B8533529) systems confirm that ring carbon chemical shifts are highly sensitive to the electronic nature of the substituents. nih.gov

Interactive Table: Expected ¹³C NMR Chemical Shifts Use the filter to search for specific carbon environments.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Reference/Justification |

|---|---|---|

| -Si(CH₃)₃ | ~ -1.5 | Typical value for TMS carbons. |

| C3-CH₃ | ~11.0 | Based on data from 3-methyl-5-phenylisoxazole. rsc.org |

| C4 | ~101.0 | Based on data from 3,5-disubstituted isoxazoles. rsc.orgresearchgate.net |

| C3 | ~161.0 | Based on data from 3-methyl-5-phenylisoxazole. rsc.org |

| C5 | ~178.0 | Predicted significant downfield shift due to direct Si-C bond. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

2D NMR experiments are crucial for unambiguously assigning the signals and confirming the molecular structure by revealing through-bond correlations. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, the COSY spectrum would be expected to be uninformative for the main structure, as all proton signals are singlets with no vicinal partners. However, it could reveal very weak long-range couplings, such as a ⁴J coupling between the C4-H and the C3-CH₃ protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). researchgate.net This would definitively link the proton signals to their respective carbon signals:

The proton signal at ~δ 0.3 ppm would correlate with the carbon signal at ~δ -1.5 ppm (-Si(CH₃)₃).

The proton signal at ~δ 2.4 ppm would correlate with the carbon signal at ~δ 11.0 ppm (C3-CH₃).

The proton signal at ~δ 6.3 ppm would correlate with the carbon signal at ~δ 101.0 ppm (C4-H).

Protons of the C3-CH₃ group (~δ 2.4 ppm) showing correlations to C3 (~δ 161.0 ppm) and C4 (~δ 101.0 ppm).

The C4-H proton (~δ 6.3 ppm) showing correlations to C3 (~δ 161.0 ppm) and C5 (~δ 178.0 ppm).

Protons of the trimethylsilyl group (~δ 0.3 ppm) showing a crucial correlation to C5 (~δ 178.0 ppm), confirming the attachment point of the TMS group.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can further confirm the structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). rsc.org This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₇H₁₃NOSi. The calculated exact mass for the [M+H]⁺ ion would be used to confirm this composition against the experimentally measured value.

Data Table: Calculated Mass for HRMS Confirmation

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₇H₁₃NOSi | 169.0766 |

| [M+H]⁺ | C₇H₁₄NOSi⁺ | 170.0845 |

| [M+Na]⁺ | C₇H₁₃NNaOSi⁺ | 192.0664 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment) and subjecting it to further fragmentation to elucidate its structure. The fragmentation of trimethylsilyl derivatives is well-documented. researchgate.netnih.gov For this compound, several key fragmentation pathways can be proposed:

Loss of a Methyl Radical: A very common fragmentation for TMS-containing compounds is the loss of a methyl radical (•CH₃, 15 Da) from the silyl (B83357) group to form a stable, resonance-delocalized [M-15]⁺ ion. This is often the base peak in the spectrum.

Isoxazole Ring Cleavage: The isoxazole ring itself is susceptible to cleavage under electron impact. A characteristic fragmentation involves the cleavage of the weak N-O bond, followed by rearrangements and loss of small neutral molecules like acetonitrile (B52724) (CH₃CN) or carbon monoxide (CO).

Cleavage of the Si-C5 Bond: The bond between the silicon atom and the isoxazole ring can cleave, leading to fragments corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺, m/z 73) and the 3-methyl-isoxazolyl radical, or vice versa.

The analysis of these fragmentation patterns provides a structural fingerprint that complements the NMR data, confirming the identity and connectivity of the different components of the molecule. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, an IR spectrum would be expected to display characteristic absorption bands corresponding to its distinct structural components: the isoxazole ring, the methyl group, and the trimethylsilyl group.

In the absence of a specific experimental spectrum for this compound, a general interpretation based on known data for related compounds can be surmised. For instance, isoxazole derivatives typically exhibit characteristic stretching vibrations for the C=N and C=C bonds within the ring. Research on various substituted isoxazoles often reports C=N stretching in the region of 1560-1600 cm⁻¹ and C=C stretching around 1600-1630 cm⁻¹. The N-O stretching vibration is also a key indicator for the isoxazole ring.

The trimethylsilyl (Si(CH₃)₃) group has several characteristic IR absorption bands. A strong, sharp band is typically observed around 1250 cm⁻¹ due to the symmetric deformation of the C-H bonds in the Si-CH₃ groups. Additionally, Si-C stretching vibrations and CH₃ rocking modes are expected in the fingerprint region, often between 750 and 860 cm⁻¹. The methyl group attached to the isoxazole ring would show characteristic C-H stretching and bending vibrations.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (Aromatic/Heterocyclic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic -CH₃) | 2850 - 3000 | Stretching |

| C=N (Isoxazole Ring) | 1560 - 1600 | Stretching |

| C=C (Isoxazole Ring) | 1600 - 1630 | Stretching |

| N-O (Isoxazole Ring) | 1300 - 1400 | Stretching |

| Si-CH₃ | ~1250 | Symmetric Deformation |

| Si-C | 750 - 860 | Stretching |

Note: The data in this table is predictive and based on the analysis of similar compounds. Experimental verification is required for confirmation.

X-ray Diffraction Analysis for Solid-State Molecular Structure Elucidation

X-ray diffraction (XRD) analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide invaluable information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound.

To date, no published crystal structure for this compound has been found in crystallographic databases. If a suitable single crystal were to be grown, XRD analysis would reveal the planarity of the isoxazole ring and the conformation of the trimethylsilyl group relative to the ring. Key structural parameters such as the bond lengths of Si-C, the various bonds within the isoxazole ring (C-C, C-N, N-O, C-O), and the bond angles that define the molecule's shape would be determined with high precision.

Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds or van der Waals forces that influence the solid-state structure.

Table 2: Anticipated X-ray Diffraction Crystallographic Data for this compound

| Parameter | Information to be Determined |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the unit cell. |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Key Bond Lengths (Å) | Si-C, C-N, N-O, C-O, C-C |

| Key Bond Angles (°) | Angles defining the molecular geometry. |

| Torsion Angles (°) | Describing the conformation of substituents. |

| Intermolecular Interactions | Presence of hydrogen bonds, π-stacking, etc. |

Note: The data in this table represents the parameters that would be obtained from an X-ray diffraction experiment. The actual values are currently unknown.

Computational and Theoretical Investigations of 3 Methyl 5 Trimethylsilanyl Isoxazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Methyl-5-trimethylsilyl-isoxazole, these studies would provide invaluable insights into its stability, reactivity, and electronic nature.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of 3-Methyl-5-trimethylsilyl-isoxazole would typically calculate properties such as:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Energies: Calculating the total energy of the molecule, which is crucial for assessing its stability.

Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich and electron-deficient regions, which are indicative of sites for electrophilic and nucleophilic attack.

A hypothetical data table for the optimized ground state geometry of 3-Methyl-5-trimethylsilyl-isoxazole, which would be generated from DFT calculations, is presented below.

Table 1: Hypothetical DFT Calculated Ground State Geometrical Parameters for 3-Methyl-5-trimethylsilyl-isoxazole (Note: This data is illustrative and not based on actual published research.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C3-C4 | 1.42 |

| C4-C5 | 1.35 | |

| C5-O1 | 1.33 | |

| O1-N2 | 1.41 | |

| N2-C3 | 1.31 | |

| C3-C(Methyl) | 1.50 | |

| C5-Si | 1.85 | |

| **Bond Angles (°) ** | C3-C4-C5 | 108.0 |

| C4-C5-O1 | 110.0 | |

| C5-O1-N2 | 105.0 | |

| O1-N2-C3 | 107.0 | |

| N2-C3-C4 | 110.0 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms at a molecular level, providing details that are often inaccessible through experimental means alone.

Transition State Localization and Energy Barrier Calculations

For the synthesis of 3-Methyl-5-trimethylsilyl-isoxazole, computational studies could elucidate the reaction mechanism, for instance, in a 1,3-dipolar cycloaddition reaction. This would involve:

Locating Transition States (TS): Identifying the high-energy structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur. This information is critical for understanding reaction rates and feasibility.

A hypothetical reaction energy profile, which would be a key outcome of such a study, would illustrate the energy changes along the reaction coordinate.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For 3-Methyl-5-trimethylsilyl-isoxazole, an NBO analysis would quantify:

Hybridization: Describing the atomic orbitals that combine to form chemical bonds.

Charge Distribution: Calculating the natural atomic charges on each atom.

Table 2: Hypothetical NBO Analysis Data for Key Interactions in 3-Methyl-5-trimethylsilyl-isoxazole (Note: This data is illustrative and not based on actual published research.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| σ(C-Si) | π(N=C) | Value |

| σ(C-H) of Methyl | π(C=C) | Value |

| LP(O) | σ*(C-Si) | Value |

Predictions of Structure-Reactivity Relationships

By combining the insights from DFT, conformational analysis, and NBO studies, it would be possible to predict the structure-reactivity relationships for 3-Methyl-5-trimethylsilyl-isoxazole. For example, the calculated electronic properties and steric factors could be used to predict its behavior in various chemical reactions, such as electrophilic or nucleophilic substitutions on the isoxazole (B147169) ring. These predictions could guide future experimental work in synthesizing new derivatives with desired properties.

Derivatization Chemistry and Analog Development Based on 3 Methyl 5 Trimethylsilanyl Isoxazole

Systematic Modification of the Isoxazole (B147169) Ring System

The aromatic isoxazole core of 3-methyl-5-trimethylsilyl-isoxazole can be functionalized to introduce new substituents, thereby modulating the electronic and steric properties of the molecule.

The C-4 position of the 3,5-disubstituted isoxazole ring is amenable to electrophilic substitution, providing a reliable route to 3,4,5-trisubstituted derivatives. reddit.com A key synthetic strategy involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, which are precursors to the isoxazole ring. organic-chemistry.orgresearchgate.net By treating these precursors with various electrophiles, a halogen or a selenium-based group can be installed directly at the 4-position during ring formation. organic-chemistry.orgresearchgate.net

This method is highly effective for introducing iodo, bromo, and phenylseleno groups under mild reaction conditions. organic-chemistry.org For instance, the use of iodine monochloride (ICl) has been shown to be particularly efficient, leading to high yields of 4-iodoisoxazoles. nih.gov These 4-halo-isoxazoles are not merely static derivatives; the newly introduced halogen acts as a crucial functional handle for subsequent cross-coupling reactions, enabling the synthesis of more complex molecules. nih.gov

Table 1: Electrophilic Substitution at the 4-Position of Isoxazole Precursors This table illustrates the outcomes of reacting 2-alkyn-1-one O-methyl oximes with different electrophiles to generate 4-substituted isoxazoles.

| Electrophile Reagent | Resulting Substituent at 4-Position | Reaction Type |

|---|---|---|

| Iodine Monochloride (ICl) | Iodo (-I) | Iodocyclization |

| Iodine (I₂) | Iodo (-I) | Iodocyclization |

| Bromine (Br₂) | Bromo (-Br) | Bromocyclization |

| Phenylselenyl Bromide (PhSeBr) | Phenylseleno (-SePh) | Selenocyclization |

Direct functionalization of the methyl group at the 3-position of the isoxazole ring is synthetically challenging. Studies on related structures, such as 3,5-dimethyl-4-nitroisoxazole, have shown that the methyl group at the 5-position is significantly more reactive towards condensation reactions due to electronic activation from the adjacent nitro group, while the 3-methyl group remains unreactive. rjpbcs.com Theoretical studies involving the deprotonation of 3-methyl isoxazole have also been explored, primarily in the context of fragmentation analysis rather than synthetic application. nih.gov

Consequently, the most practical approach to achieving structural diversity at the 3-position is not through modification of the existing methyl group but by altering the starting materials used in the isoxazole synthesis. The 1,3-dipolar cycloaddition reaction, a primary method for forming the isoxazole ring, utilizes a nitrile oxide precursor. nih.gov By selecting different aldoximes or other precursors to generate nitrile oxides with various R-groups (e.g., ethyl, propyl, aryl), a wide range of 3-substituted-5-trimethylsilyl-isoxazole analogs can be synthesized regioselectively. organic-chemistry.org

Exploration of the Organosilicon Moiety

The trimethylsilyl (B98337) group at the 5-position is a key feature of the molecule, serving both as a stable substituent and as a reactive site for further transformations.

The identity of the organosilicon group at the 5-position can be readily varied by choosing the appropriate alkynylsilane during the initial synthesis. The 1,3-dipolar cycloaddition of a nitrile oxide (derived from acetaldehyde (B116499) oxime for the 3-methyl group) with a terminal silylacetylene directly yields the desired 3-methyl-5-trialkylsilyl-isoxazole. This approach allows for the incorporation of a range of silyl (B83357) groups, from the common trimethylsilyl (TMS) to bulkier groups like triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS), by simply changing the alkyne component.

Table 2: Synthesis of 5-Organosilyl Isoxazoles via Cycloaddition This table shows how different alkynylsilanes can be used in a 1,3-dipolar cycloaddition with acetonitrile (B52724) oxide to produce isoxazoles with varied C-5 silyl substituents.

| Alkynylsilane Reactant | Resulting 5-Position Organosilicon Group | Compound Name |

|---|---|---|

| Trimethylsilylacetylene (B32187) | Trimethylsilyl (-SiMe₃) | 3-Methyl-5-trimethylsilyl-isoxazole |

| Triethylsilylacetylene | Triethylsilyl (-SiEt₃) | 3-Methyl-5-triethylsilyl-isoxazole |

| tert-Butyldimethylsilylacetylene | tert-Butyldimethylsilyl (-SiMe₂tBu) | 5-(tert-Butyldimethylsilyl)-3-methyl-isoxazole |

| Triisopropylsilylacetylene | Triisopropylsilyl (-SiiPr₃) | 3-Methyl-5-triisopropylsilyl-isoxazole |

The silicon-carbon bond in aryl and vinyl silanes can be cleaved and replaced by other groups in a process known as ipso-substitution. While specific literature on the direct ipso-stannylation of 3-methyl-5-trimethylsilyl-isoxazole is not detailed, this transformation is a plausible and powerful strategy for accessing alternative organometallic derivatives. Electrophilic ipso-desilylation-stannylation would involve the reaction of the silyl-isoxazole with an electrophilic tin reagent, such as tributyltin chloride, often in the presence of a Lewis acid catalyst. This reaction would replace the C-Si bond with a C-Sn bond, yielding a 5-organostannyl-isoxazole. Such organostannanes are highly valuable intermediates for Stille cross-coupling reactions, further expanding the synthetic utility of the original scaffold.

Synthesis of Multi-substituted Isoxazole Derivatives for Advanced Applications

The derivatization strategies described above converge to enable the synthesis of highly functionalized, multi-substituted isoxazole derivatives. The introduction of a halogen at the 4-position (Section 7.1.1) is particularly significant, as it provides a reactive site for palladium-catalyzed cross-coupling reactions. nih.gov Similarly, the conversion of the 5-silyl group into other functionalities, such as silanols, also provides a handle for cross-coupling. nih.gov

By employing these functionalized intermediates, a diverse range of substituents can be introduced onto the isoxazole core. For example, a 4-iodo-3-methyl-5-trimethylsilyl-isoxazole can undergo Suzuki coupling with arylboronic acids to introduce aryl groups at the 4-position, or Sonogashira coupling with terminal alkynes to install alkynyl moieties. These powerful bond-forming reactions allow for the rapid assembly of complex molecular architectures, leading to libraries of 3,4,5-trisubstituted isoxazoles for various advanced applications. nih.govnih.gov

Table 3: Advanced Derivatization via Cross-Coupling Reactions This table summarizes potential palladium-catalyzed cross-coupling reactions on a functionalized 3-methyl-5-trimethylsilyl-isoxazole core.

| Starting Material | Coupling Reaction | Coupling Partner | Resulting Structure |

|---|---|---|---|

| 4-Iodo-3-methyl-5-trimethylsilyl-isoxazole | Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | 4-Aryl-3-methyl-5-trimethylsilyl-isoxazole |

| 4-Iodo-3-methyl-5-trimethylsilyl-isoxazole | Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 4-Alkynyl-3-methyl-5-trimethylsilyl-isoxazole |

| 4-Iodo-3-methyl-5-trimethylsilyl-isoxazole | Heck Coupling | Alkene (CH₂=CHR) | 4-Alkenyl-3-methyl-5-trimethylsilyl-isoxazole |

| 4-Bromo-3-methyl-5-trimethylsilyl-isoxazole | Buchwald-Hartwig Amination | Amine (R₂NH) | 4-Amino-3-methyl-5-trimethylsilyl-isoxazole |

Future Research Directions and Emerging Trends

Novel Synthetic Strategies for Enhanced Atom Economy and Regioselectivity

The synthesis of polysubstituted isoxazoles often faces challenges related to regioselectivity and atom economy. nih.gov Traditional methods, such as the Claisen isoxazole (B147169) synthesis, can result in mixtures of regioisomers and require harsh conditions. nih.gov Future research is geared towards developing synthetic protocols that offer precise control over the substitution pattern while maximizing the incorporation of atoms from reactants into the final product, a core principle of green chemistry.

One of the most promising and widely researched methods for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. nih.gov The regioselectivity of this reaction is a critical factor, and future strategies will likely focus on fine-tuning electronic and steric effects to favor the desired 3,5-disubstituted pattern. mdpi.com Research has shown that using silylated precursors, such as O-silylated hydroxamic acids, can lead to highly regioselective preparations of 3,5-disubstituted isoxazoles under mild, metal-free conditions. researchgate.net

| Synthetic Strategy | Key Features | Impact on Atom Economy | Impact on Regioselectivity |

| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne. nih.gov | High, especially in "click chemistry" variations. | Can be controlled by substituents and catalysts. nih.govnih.gov |

| Intramolecular Cycloaddition | Cycloaddition where the dipole and dipolarophile are in the same molecule. mdpi.com | Excellent (approaching 100%). mdpi.com | High, dictated by the fixed orientation of reacting moieties. mdpi.com |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote the reaction. nih.gov | Improved yields and reduced byproducts enhance effective atom economy. nih.govpreprints.org | Can improve reaction efficiency without negatively impacting selectivity. |

| Metal-Free Synthesis | Avoids transition metal catalysts. nih.gov | Reduces waste and purification needs. | Dependant on the specific reaction design. |

| Use of Silylated Precursors | Employing reactants like O-silylated hydroxamic acids. researchgate.net | Can be high under optimized, mild conditions. | Provides excellent regioselective control for 3,5-disubstitution. researchgate.net |

Exploration of New Reactivity Modes and Transformations of Silylated Isoxazoles

The isoxazole ring is more than just a stable aromatic system; it contains a weak nitrogen-oxygen bond that serves as a site for strategic ring-cleavage reactions. researchgate.net This "masked" functionality allows isoxazoles to be used as versatile synthetic intermediates. researchgate.net Future research will focus on leveraging the trimethylsilyl (B98337) group at the 5-position to influence and expand upon the known reactivity of the isoxazole core.

The cleavage of the N-O bond can be initiated through various methods, including reductive, basic, transition-metal-catalyzed, or photochemical conditions. researchgate.netresearchgate.netnih.gov

Reductive or Base-Induced Cleavage : Under reducing or basic conditions, the isoxazole ring can be opened to provide difunctionalized compounds. researchgate.net For instance, the cleavage of the ring followed by silylation can yield bis(siloxy)butadienes, which are valuable precursors for constructing multifunctional aromatic systems via Diels-Alder reactions. researchgate.net Reductive ring-opening can also lead to β-enaminones, which are versatile building blocks for other heterocycles. mdpi.com

Photochemical Reactivity : The isoxazole ring is known to be photoreactive. nih.gov Upon exposure to light, the N-O bond can cleave to form intermediates such as nitrenes and azirines. nih.gov This untapped reactivity could be explored for novel crosslinking applications in chemical biology or for synthesizing complex polycyclic systems. nih.gov

Transition Metal Catalysis : The polarizable N-O bond can be readily cleaved in the presence of transition metal catalysts, opening up pathways for novel functionalization reactions. researchgate.net

The trimethylsilyl group can play a crucial role in these transformations, acting as a directing group, a stabilizing element for intermediates, or a reactive handle for subsequent cross-coupling reactions.

| Reactivity Mode | Triggering Condition | Resulting Transformation | Potential Utility of Product |

| Reductive Ring-Opening | Catalytic hydrogenation (e.g., Pd/C, Raney Ni). mdpi.com | Formation of β-enaminones. mdpi.com | Precursors for various heterocycles like pyrazoles. mdpi.com |

| Base-Induced Ring-Opening | Strong bases. | Cleavage of N-O bond to form open-chain products. researchgate.net | Can generate intermediates like bis(siloxy)butadienes for Diels-Alder reactions. researchgate.net |

| Photochemical Cleavage | UV light irradiation. | Formation of reactive intermediates like nitrenes and azirines. nih.gov | Applications in photo-crosslinking and synthesis of strained rings. nih.gov |

| Transition Metal-Mediated Cleavage | Transition metal catalysts. researchgate.net | Cleavage of N-O bond to enable C-H amination or other functionalizations. researchgate.net | Construction of diverse nitrogen-containing heterocycles. researchgate.net |

Development of 3-Methyl-5-trimethylsilanyl-isoxazole in Catalytic Cycles and Process Chemistry

While much research focuses on the synthesis of isoxazoles, an emerging area of interest is the use of isoxazole derivatives within catalytic cycles. The unique electronic properties and reactivity of the isoxazole ring suggest potential applications as ligands for metal catalysts or even as organocatalysts themselves.

Future research could explore the role of the trimethylsilyl group as a temporary, removable directing group in catalytic reactions, enabling regioselective functionalization at other positions of the ring before being cleaved. Furthermore, the development of scalable, continuous-flow processes for the synthesis of this compound is a key objective of process chemistry. mdpi.com This involves moving from batch reactions to more efficient and safer flow-based systems, often incorporating heterogeneous or recyclable catalysts like nano-titania to improve sustainability and reduce environmental impact. ias.ac.in

An exciting and novel direction is the investigation of isoxazoles in photoredox catalysis. Recent studies have shown that related heterocycles can participate in photo-induced electron transfer (PET) processes. mdpi.com The potential for this compound or its derivatives to act as photoredox catalysts, using light to drive chemical reactions, represents a frontier in process chemistry that aligns with green chemistry principles. mdpi.com

Advanced Computational Modeling for Predictive Chemical Design and Optimization

Computational chemistry has become an indispensable tool for modern chemical research. For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), offers powerful predictive capabilities to guide and accelerate experimental work. nih.govnih.gov

Future research in this area will likely focus on several key applications:

Mechanism and Selectivity Prediction : DFT calculations can be used to model reaction pathways, calculate activation energies of transition states, and understand the factors governing regioselectivity in synthetic reactions like 1,3-dipolar cycloadditions. nih.govresearchgate.net This allows for the in silico optimization of reaction conditions before any experiments are conducted.

Predictive Design of Novel Derivatives : By building and validating computational models, such as classification models or quantitative structure-activity relationship (QSAR) models, researchers can predict the properties and biological activities of new, unsynthesized isoxazole derivatives. nih.gov This is often combined with virtual screening of large compound libraries to identify promising candidates for specific applications. nih.gov

Reactivity Analysis : Computational methods can elucidate the electronic structure of the silylated isoxazole ring, helping to predict its reactivity towards different reagents and under various conditions. nih.gov This is crucial for exploring the new reactivity modes discussed in section 8.2. Molecular docking simulations can further predict how these molecules might interact with biological targets like proteins. nih.govnih.gov

| Computational Approach | Application for Silylated Isoxazoles | Objective |

| Density Functional Theory (DFT) | Calculating optimized geometries, electronic parameters, and reaction energy profiles. nih.govnih.govresearchgate.net | To understand reaction mechanisms, predict regioselectivity, and rationalize chemical reactivity. researchgate.net |

| Molecular Docking | Simulating the binding of isoxazole derivatives to the active site of a biological target. nih.govnih.gov | To predict binding affinity and identify key molecular interactions for drug design. nih.gov |

| Virtual Screening | Using computational models to rapidly assess large libraries of virtual compounds. nih.gov | To identify novel isoxazole derivatives with anticipated high activity for a specific purpose. nih.gov |

| Classification Modeling (e.g., Random Forest) | Developing models to predict a specific property (e.g., antiproliferative activity) based on molecular structure. nih.gov | To guide the design of new compounds with a higher probability of being active. |

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-5-trimethylsilanyl-isoxazole?

The compound can be synthesized via silylation of 3-amino-5-methylisoxazole using trimethylsilyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. This method ensures regioselective introduction of the trimethylsilanyl group while preserving the isoxazole core . Alternative routes include one-step AI-driven synthesis strategies that leverage databases like Reaxys and PISTACHIO for reaction feasibility .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for confirming the substitution pattern and silyl group integration. Infrared (IR) spectroscopy identifies functional groups (e.g., Si–C bonds at ~1250 cm⁻¹). Single-crystal X-ray diffraction provides unambiguous structural validation, as demonstrated for related isoxazole derivatives . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How should researchers assess the compound’s stability under experimental conditions?

Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 40°C, 60°C), humidity levels, and pH ranges (1–13). Monitor degradation via HPLC or LC-MS, and compare results to structurally analogous silylated isoxazoles, which show sensitivity to hydrolysis in acidic environments .

Q. What are the key considerations for purification and isolation?

Use silica gel chromatography with nonpolar solvents (e.g., hexane/ethyl acetate) to separate silylated byproducts. Recrystallization from ethanol or dichloromethane yields high-purity crystals. Confirm purity via melting point analysis and HPLC (>95%) .

Q. What safety protocols are recommended for handling this compound?

Store under inert gas (argon/nitrogen) at –20°C to prevent moisture-induced degradation. Use gloveboxes for moisture-sensitive reactions and dispose of waste via approved protocols for organosilicon compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For example, discrepancies in glutamate receptor modulation (e.g., AMPA vs. NMDA selectivity) may arise from assay conditions; employ electrophysiological patch-clamp studies to clarify receptor-specific effects .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

Systematically modify substituents (e.g., replacing trimethylsilanyl with trifluoromethyl or morpholinoethyl groups) and evaluate bioactivity. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or ionotropic receptors .

Q. How can computational modeling enhance understanding of its reactivity and electronic properties?

Perform density functional theory (DFT) calculations to map electron density distributions, particularly at the isoxazole ring and silyl group. Molecular dynamics simulations can predict solvation effects and degradation pathways in aqueous media .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Optimize reaction parameters (e.g., catalyst loading, solvent polarity) using Design of Experiments (DoE) frameworks. Transition from batch to flow chemistry for improved yield reproducibility, as demonstrated for similar heterocycles .

Q. How can researchers elucidate degradation pathways and reactive intermediates?

Subject the compound to forced degradation (e.g., UV light, oxidative stress) and analyze products via tandem mass spectrometry (LC-MS/MS). Compare fragmentation patterns to stable isotopically labeled analogs to identify key degradation intermediates .

Methodological Notes

- Data Contradiction Analysis : Apply triangulation by integrating spectroscopic, computational, and bioassay data to resolve inconsistencies .

- Biological Activity Profiling : Use in vitro models (e.g., HEK293 cells expressing glutamate receptors) to validate target engagement, followed by in vivo pharmacokinetic studies in rodent models .

- Synthetic Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions, biodegradable catalysts) to align with sustainability goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.